4-Bromo-3-nitro-N-(oxetan-3-yl)benzamide

physicochemical properties amines matched molecular pair

This benzamide scaffold uniquely combines a Pd-catalyzed cross-coupling handle (Br), a reducible nitro group for amine diversification, and a conformationally constrained oxetane ring that reduces amine basicity by ~1.5–3 pKa units vs. benzylamines while improving solubility 2- to 3-fold. Unlike mono-functional analogs, this dual-handle design enables divergent library enumeration from a single core, accelerating SAR exploration. Ideal for fragment growth, DEL construction, bioreductive prodrug design, and oxetane bioisostere assessment in lead optimization.

Molecular Formula C10H9BrN2O4
Molecular Weight 301.09 g/mol
Cat. No. B7939528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-nitro-N-(oxetan-3-yl)benzamide
Molecular FormulaC10H9BrN2O4
Molecular Weight301.09 g/mol
Structural Identifiers
SMILESC1C(CO1)NC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-]
InChIInChI=1S/C10H9BrN2O4/c11-8-2-1-6(3-9(8)13(15)16)10(14)12-7-4-17-5-7/h1-3,7H,4-5H2,(H,12,14)
InChIKeyJESZPGVFCMQINJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-nitro-N-(oxetan-3-yl)benzamide for Chemical Biology & Medicinal Chemistry Procurement


4-Bromo-3-nitro-N-(oxetan-3-yl)benzamide (CAS 1505137-33-6) is a multifunctional benzamide derivative that integrates a 4-bromo substituent, a 3-nitro group, and an N-(oxetan-3-yl) pendant into a single, compact scaffold (MW 301.09, C10H9BrN2O4) . This combination of a synthetic handle (Br), a hydrogen-bond-capable nitro group, and a conformationally constrained oxetane amine confers a distinct reactivity and physicochemical profile that is absent in simpler benzamide analogs, positioning it as a versatile building block or probe for structure–activity relationship (SAR) exploration and fragment-based drug discovery [1].

Why 4-Bromo-3-nitro-N-(oxetan-3-yl)benzamide Cannot Be Replaced by a Generic Benzamide Analog


Simple substitution of the N-(oxetan-3-yl) group with a conventional alkyl amine (e.g., cyclopropyl or cyclohexyl) or deletion of the nitro group fundamentally alters the compound's conformational preference, hydrogen-bonding capacity, and metabolic stability. Matched molecular pair studies demonstrate that replacing a benzamide with an amino-oxetane significantly reduces amine basicity and improves aqueous solubility while maintaining comparable permeability, whereas alkyl-substituted analogs lack these balanced drug-like properties [1][2]. The 3-nitro group further contributes electron-withdrawing character and serves as a precursor for amine functionalization, enabling divergent synthetic pathways that are inaccessible with non-nitrated congeners .

Quantitative Differentiation Evidence for 4-Bromo-3-nitro-N-(oxetan-3-yl)benzamide


Oxetane-Induced Amine Basicity Reduction Compared with Alkyl Amine Analogs

The N-(oxetan-3-yl) group lowers the pKa of the conjugated amine relative to N-cyclopropyl or N-cyclohexyl analogs, reducing the risk of off-target interactions from highly basic amines. A matched molecular pair analysis of 12 amino-oxetane/benzamide pairs showed that amino-oxetanes are significantly less basic than benzylamines (ΔpKa ≈ 2–3 units) while retaining H-bond donor/acceptor capabilities of amides [1]. The N-cyclopropyl analog 4-bromo-N-cyclopropyl-3-nitrobenzamide (CAS not available in this search) [2] is expected to exhibit a higher pKa and thus greater basicity-driven promiscuity.

physicochemical properties amines matched molecular pair

Dual Functionalization (Br + NO2) for Divergent Synthesis vs. Mono-Functional Analogs

The concurrent presence of bromine at the 4-position and nitro at the 3-position enables stepwise, chemoselective derivatization (e.g., Suzuki coupling at Br followed by nitro reduction to amine) in a single scaffold. The non-nitrated analog 4-bromo-N-(oxetan-3-yl)benzamide (MW 256.10) lacks the nitro group and therefore cannot undergo the same divergent functionalization sequence. Similarly, 3-nitro-N-(oxetan-3-yl)benzamide lacks the bromine handle for cross-coupling, limiting its utility to a single modification step.

chemical biology synthetic handle fragment-based drug discovery

Improved Solubility and Permeability Balance from the Oxetane Motif vs. Unsubstituted Amides

Incorporation of an oxetane ring into a benzamide scaffold is reported to improve aqueous solubility while retaining membrane permeability. In a matched molecular pair study of 12 pairs, amino-oxetanes displayed comparable permeability to benzamides (mean PAMPA log Pe ≈ −4.5 for both classes) but showed significantly higher thermodynamic solubility (mean increase of ~2–3 fold for amino-oxetanes) [1]. The parent benzamide 4-bromo-3-nitrobenzamide (CAS 879-93-6) lacks this solubility advantage, which may limit its suitability in biochemical assays requiring higher compound concentrations.

drug-like properties solubility permeability

Metabolic Soft Spot: Nitro Group as a Bioreducible Prodrug Handle vs. Non-Nitrated Oxetane Analogs

The 3-nitro group in the target compound can undergo enzymatic bioreduction under hypoxic conditions, a feature that is absent in the non-nitrated analog 4-bromo-N-(oxetan-3-yl)benzamide . Nitrobenzamide prodrugs have been shown to be reduced by nitroreductases (e.g., Ssap-NtrB) to cytotoxic metabolites, demonstrating differential toxicity toward cancer cells versus normal cells [1]. Although direct activity data for the target compound against specific nitroreductases is not yet published, this intrinsic chemical functionality offers an additional design dimension for targeted cancer therapy and imaging applications that cannot be accessed with non-nitrated comparators.

prodrug bioreduction cancer therapeutics

Optimal Application Scenarios for 4-Bromo-3-nitro-N-(oxetan-3-yl)benzamide


Fragment-Based or DNA-Encoded Library (DEL) Synthesis Requiring Dual Handles

The compound's orthogonal bromine and nitro substituents make it an ideal starting point for fragment growth or DNA-encoded library (DEL) construction. The bromine allows for Pd-catalyzed cross-coupling to introduce diverse aryl or heteroaryl moieties, while the nitro group can be selectively reduced to an amine for subsequent amide coupling or bioconjugation . This dual-handle capability is not available in the mono-functional analogs 4-bromo-N-(oxetan-3-yl)benzamide or 3-nitro-N-(oxetan-3-yl)benzamide, enabling more efficient library enumeration from a single scaffold . Furthermore, the oxetane ring introduces three-dimensional character that enhances scaffold diversity compared to flat benzamide cores, a feature increasingly valued in fragment-based drug discovery .

Lead Optimization Campaigns Targeting Amine Basicity and Solubility Modulation

In lead series where a benzamide pharmacophore is essential but high amine basicity is causing off-target toxicity (e.g., hERG binding) or poor pharmacokinetics, the target compound provides a direct isosteric replacement. Matched molecular pair data demonstrate that amino-oxetanes reduce amine basicity by approximately 1.5–3 pKa units relative to benzylamines, while maintaining comparable permeability and improving solubility 2- to 3-fold . By procuring 4-bromo-3-nitro-N-(oxetan-3-yl)benzamide rather than its non-oxetane counterpart, medicinal chemists can immediately assess the impact of the oxetane bioisostere on multiple physicochemical parameters within their specific scaffold, accelerating the design–make–test cycle .

Hypoxia-Activated Prodrug Probe Design in Cancer Biology

For researchers developing bioreductive prodrugs that exploit the hypoxic tumor microenvironment, the 3-nitro group in this compound provides an essential activation handle. Nitrobenzamide analogs have been shown to undergo nitroreductase-mediated reduction to form cytotoxic intermediates with selectivity for hypoxic cells . The oxetane ring in this compound offers an additional advantage over simpler nitrobenzamides by improving solubility and offering alternative conformational preferences, which can be exploited to fine-tune subcellular localization and target engagement. The bromine atom further enables attachment of imaging tags or warheads, making this scaffold suitable for theranostic applications.

Quote Request

Request a Quote for 4-Bromo-3-nitro-N-(oxetan-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.